N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a fluorophenyl group, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step often involves the formation of the 2,3-dihydro-1,4-benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the intermediate compound.
Formation of the Azepane Ring: The azepane ring is formed by reacting the intermediate with an appropriate amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the azepane ring or the benzodioxine ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: Its stability and reactivity profile could make it useful in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Ion Channels: The compound might modulate ion channel activity, affecting cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide
- N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of the benzodioxine ring, which is not found in the similar compounds listed above. This structural difference could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25FN2O5S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C22H25FN2O5S/c23-17-5-7-18(8-6-17)25(16-22(26)24-11-3-1-2-4-12-24)31(27,28)19-9-10-20-21(15-19)30-14-13-29-20/h5-10,15H,1-4,11-14,16H2 |
InChI Key |
KBUORTNJUKXCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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